molecular formula C19H22N8O3S B2529697 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-4-carboxamide CAS No. 1797283-12-5

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-4-carboxamide

カタログ番号 B2529697
CAS番号: 1797283-12-5
分子量: 442.5
InChIキー: CKQXGSTWFIXNCO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H22N8O3S and its molecular weight is 442.5. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anti-Tubercular Activity

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-4-carboxamide has been explored for its potential in combating tuberculosis (TB). A study highlighted the in vitro anti-TB activity of similar hydrazinecarboxamide derivatives against strains of M. tuberculosis and non-tuberculous mycobacteria. The research found that some derivatives showed significant activity, with minimal inhibitory concentrations (MICs) comparable to or better than existing TB drugs, implying the potential for these compounds in the design of new anti-TB drugs (Asif, 2014).

Central Nervous System (CNS) Applications

The compound belongs to a class of functional chemical groups that have shown potential in CNS activities. Literature suggests that heterocycles like this compound might be effective in managing a spectrum of CNS effects ranging from depression to convulsion. The study emphasizes the need for further research into functional chemical groups as lead molecules for synthesizing compounds with CNS activity, indicating a potential research avenue for 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-4-carboxamide (Saganuwan, 2017).

DPP IV Inhibitor for Diabetes Treatment

The compound's structural class is associated with Dipeptidyl peptidase IV (DPP IV) inhibitors, which have been recognized as a treatment for type 2 diabetes mellitus (T2DM). The inhibitors work by preventing the inactivation of incretin hormones, which are involved in the regulation of insulin secretion. Research indicates that despite the abundance of DPP IV inhibitors, the quest for new inhibitors continues, hinting at the potential for compounds like 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-4-carboxamide to contribute to this field (Mendieta, Tarragó, & Giralt, 2011).

Applications in Asymmetric Synthesis

The compound's framework, particularly the piperidine moiety, is noted for its role in the stereoselective synthesis of amines and derivatives. Chiral sulfinamides, a group to which this compound could theoretically belong, have been extensively used in asymmetric synthesis of N-heterocycles. This suggests its potential utility in the synthesis of structurally diverse compounds that are crucial in the development of therapeutics and natural products (Philip et al., 2020).

Potential in Drug Synthesis

The triazole core in the compound has been extensively studied for its versatility in drug synthesis. Triazoles are known for their diverse biological activities and are components in many pharmaceuticals. The ongoing interest in triazoles for their anti-inflammatory, antimicrobial, and other therapeutic properties suggests a significant potential for 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-4-carboxamide in drug development (Ferreira et al., 2013).

特性

IUPAC Name

N-[(4-sulfamoylphenyl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O3S/c20-31(29,30)16-3-1-14(2-4-16)11-22-19(28)15-7-9-26(10-8-15)17-5-6-18(25-24-17)27-13-21-12-23-27/h1-6,12-13,15H,7-11H2,(H,22,28)(H2,20,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQXGSTWFIXNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-4-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。